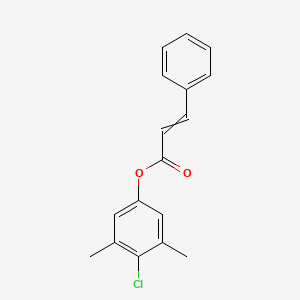![molecular formula C17H18ClN5O5 B14400330 N-[(4-Chlorophenyl)methyl]guanosine CAS No. 88158-09-2](/img/structure/B14400330.png)
N-[(4-Chlorophenyl)methyl]guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chlorobenzyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to an amino group, which is further connected to a purine ring system. The purine ring is substituted with a tetrahydrofuran moiety, which contains multiple hydroxyl groups. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves multiple steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving appropriate precursors such as formamide and cyanamide.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where the amino group on the purine ring reacts with 4-chlorobenzyl chloride under basic conditions.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is introduced through glycosylation reactions, where the purine derivative reacts with a protected sugar derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the tetrahydrofuran moiety can undergo oxidation reactions to form carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
2-((4-Chlorobenzyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving purine metabolism.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The chlorobenzyl group enhances its binding affinity to these targets, while the tetrahydrofuran moiety contributes to its solubility and bioavailability. The compound may inhibit enzyme activity by mimicking the natural substrates or by binding to the active site, thereby blocking the enzymatic reaction.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: An antiviral drug that also contains a purine derivative.
Ganciclovir: Another antiviral agent with a similar structure.
Vidarabine: A nucleoside analog used in antiviral therapy.
Uniqueness
2-((4-Chlorobenzyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is unique due to the presence of the chlorobenzyl group, which imparts specific chemical properties and enhances its biological activity. The combination of the purine ring with the tetrahydrofuran moiety also distinguishes it from other similar compounds, providing a unique set of interactions with molecular targets.
Propiedades
Número CAS |
88158-09-2 |
|---|---|
Fórmula molecular |
C17H18ClN5O5 |
Peso molecular |
407.8 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylamino]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C17H18ClN5O5/c18-9-3-1-8(2-4-9)5-19-17-21-14-11(15(27)22-17)20-7-23(14)16-13(26)12(25)10(6-24)28-16/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,19,21,22,27)/t10-,12-,13-,16-/m1/s1 |
Clave InChI |
QAMKHNPLOSECNP-XNIJJKJLSA-N |
SMILES isomérico |
C1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl |
SMILES canónico |
C1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
![8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol](/img/structure/B14400271.png)
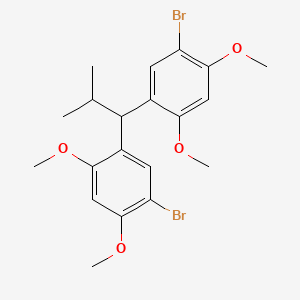
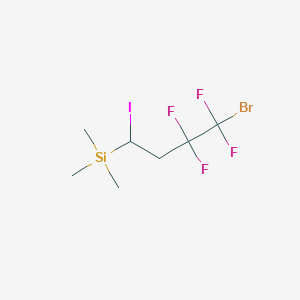
![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)
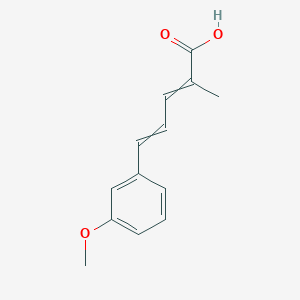
![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)
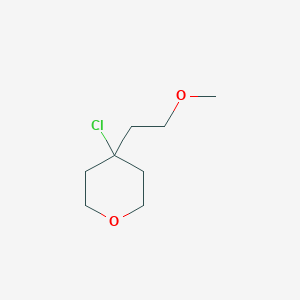

![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)

